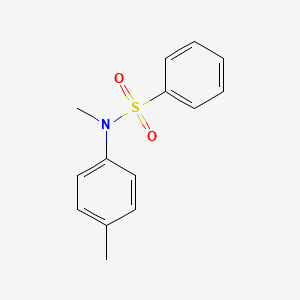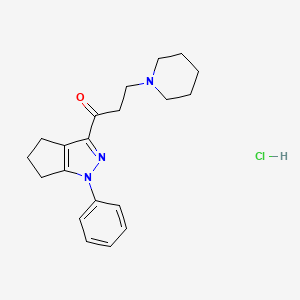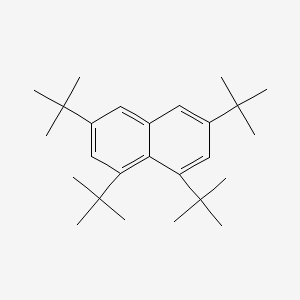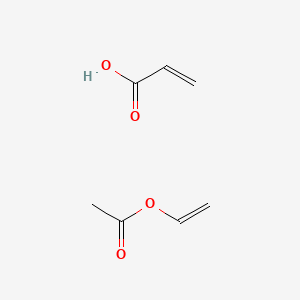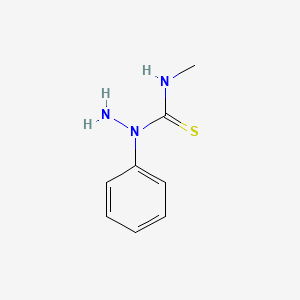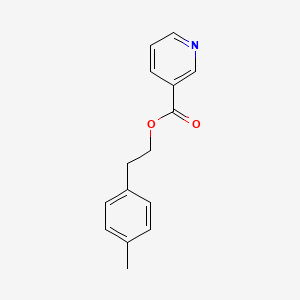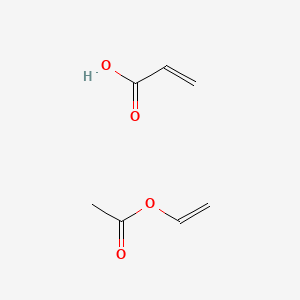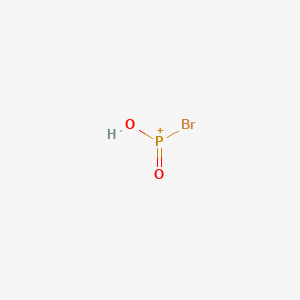
Bromo(hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(hydroxy)oxophosphanium is a chemical compound that contains bromine, hydroxyl, and oxophosphanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(hydroxy)oxophosphanium typically involves the bromination of phosphonic acid derivatives. One common method is the direct bromination of an α-hydroxy benzylphosphonate using brominating agents such as pyridine hydrobromide perbromide . The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The scalability of the reaction and the availability of raw materials are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Bromo(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxophosphorus compounds.
Reduction: Reduction reactions can convert this compound into other phosphonium derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include various phosphonium salts, oxophosphorus compounds, and substituted phosphonates, depending on the specific reaction and conditions employed.
Scientific Research Applications
Bromo(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Bromo(hydroxy)oxophosphanium exerts its effects involves its ability to interact with various molecular targets. The bromine and hydroxyl groups can participate in nucleophilic and electrophilic reactions, respectively, allowing the compound to modify other molecules. The oxophosphanium group can interact with enzymes and other proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: A versatile intermediate used in the synthesis of heterocyclic compounds.
5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide: Another brominated compound with applications in organic synthesis.
Uniqueness
Bromo(hydroxy)oxophosphanium is unique due to its combination of bromine, hydroxyl, and oxophosphanium groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
25757-29-3 |
|---|---|
Molecular Formula |
BrHO2P+ |
Molecular Weight |
143.88 g/mol |
IUPAC Name |
bromo-hydroxy-oxophosphanium |
InChI |
InChI=1S/BrO2P/c1-4(2)3/p+1 |
InChI Key |
GOTCBRJMXCTKTG-UHFFFAOYSA-O |
Canonical SMILES |
O[P+](=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


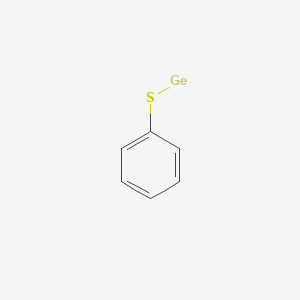
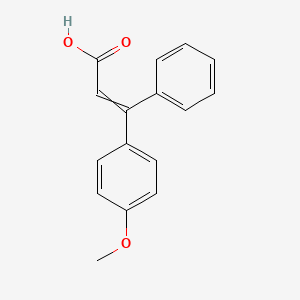

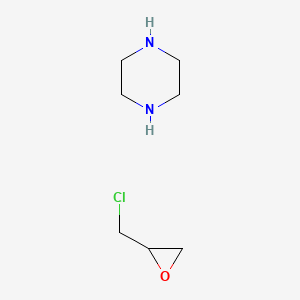

![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)

